2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 318.63 g/mol. This compound features a complex structure that includes a pyridine ring with various substituents, making it significant for research applications in medicinal chemistry and agrochemicals. The compound is often utilized in the synthesis of other chemical entities due to its unique functional groups and reactivity.
The compound is cataloged in databases such as PubChem, where it is identified by the InChI Key VISJQPWOFLESHS-UHFFFAOYSA-N and the CAS number 1823183-81-8. It belongs to the class of acetamides, specifically those that are functionalized with halogenated and trifluoromethyl groups, making it a candidate for various chemical reactions and applications in pharmaceuticals and agrochemicals.
The synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide can be approached through several synthetic routes. One common method involves:
These steps may require optimization to improve yields and selectivity for the desired product.
The molecular structure of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide can be represented as follows:
C1=C(C=NC(=C1Cl)C(C(=O)NCCO)(F)F)C(F)(F)F
InChI=1S/C10H8ClF5N2O2/c11-6-3-5(10(14,15)16)4-18-7(6)9(12,13)8(20)17-1-2-19/h3-4,19H,1-2H2,(H,17,20)
This structure highlights the presence of multiple functional groups that contribute to its chemical properties and reactivity.
The compound is expected to participate in several types of chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to develop derivatives with enhanced biological activity or different properties.
The mechanism of action for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide in biological systems is not fully elucidated but may involve:
Research into its biological activity is essential for understanding its potential applications in drug development or agricultural chemistry.
The physical properties of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings.
This compound has potential applications in various fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4